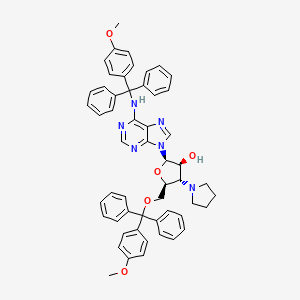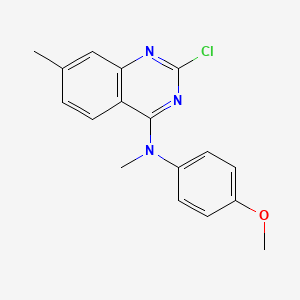
4-Quinazolinamine, 2-chloro-N-(4-methoxyphenyl)-N,7-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(4-methoxyphenyl)-N,7-dimethylquinazolin-4-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique quinazoline core structure, which is often associated with biological activity, making it a subject of study in medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-methoxyphenyl)-N,7-dimethylquinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chloroquinazoline with 4-methoxyaniline under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-(4-methoxyphenyl)-N,7-dimethylquinazolin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the quinazoline ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially its biological activity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom .
Aplicaciones Científicas De Investigación
2-chloro-N-(4-methoxyphenyl)-N,7-dimethylquinazolin-4-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(4-methoxyphenyl)-N,7-dimethylquinazolin-4-amine involves its interaction with specific molecular targets in cells. It has been shown to inhibit tubulin polymerization, which is crucial for cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound also activates caspases, which are enzymes involved in the execution phase of apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-N-(4-methoxyphenyl)nicotinamide: This compound shares a similar structure but has a nicotinamide core instead of a quinazoline core.
2-chloro-N-(4-methoxyphenyl)aniline: This compound has an aniline core and is used in different applications compared to the quinazoline derivative.
Uniqueness
2-chloro-N-(4-methoxyphenyl)-N,7-dimethylquinazolin-4-amine is unique due to its quinazoline core, which imparts specific biological activities not seen in the other similar compounds. Its ability to inhibit tubulin polymerization and induce apoptosis makes it a valuable compound in cancer research .
Propiedades
Número CAS |
827030-86-4 |
|---|---|
Fórmula molecular |
C17H16ClN3O |
Peso molecular |
313.8 g/mol |
Nombre IUPAC |
2-chloro-N-(4-methoxyphenyl)-N,7-dimethylquinazolin-4-amine |
InChI |
InChI=1S/C17H16ClN3O/c1-11-4-9-14-15(10-11)19-17(18)20-16(14)21(2)12-5-7-13(22-3)8-6-12/h4-10H,1-3H3 |
Clave InChI |
WYEXKHFIYNXOOH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C(=NC(=N2)Cl)N(C)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



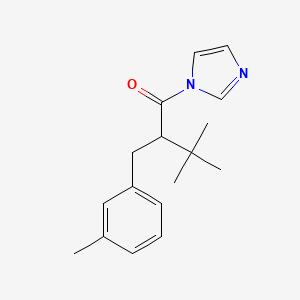
![9H-Purine, 2-iodo-9-(1-methylethyl)-6-[(phenylmethyl)thio]-](/img/structure/B12921739.png)
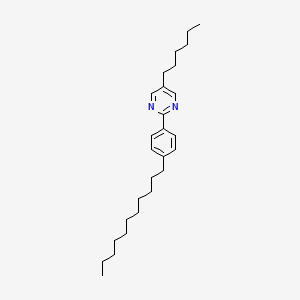
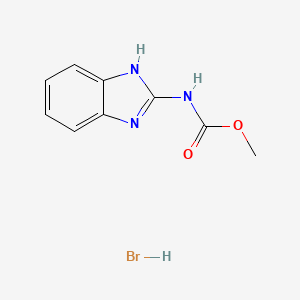
![2-Amino-6-{[(1R)-1-phenylethyl]amino}pyrimidin-4(1H)-one](/img/structure/B12921753.png)
![9-Hydroxy-4H-pyrimido[1,6-a]pyrimidin-4-one](/img/structure/B12921757.png)
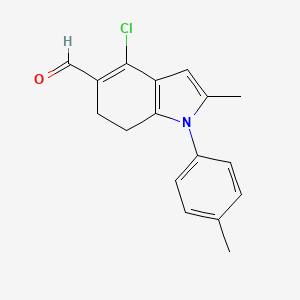
![7-Methyl-3-phenyl-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B12921774.png)
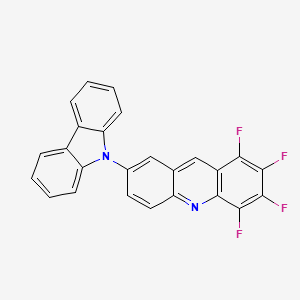
![1-{4-[2-(4-Cyclopropylpiperazin-1-yl)pyrimidin-5-yl]phenyl}methanamine](/img/structure/B12921779.png)
![3-Methyl-8-nitro-1-phenyl-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole](/img/structure/B12921791.png)
![2-[(2-Amino-7H-purin-6-yl)sulfanyl]-2-bromo-1-phenylethan-1-one](/img/structure/B12921808.png)
